Pre-association of polynuclear platinum anticancer agents on a protein, human serum albumin. Implications for drug design†

Dalton Transactions Pub Date: 2007-10-02 DOI: 10.1039/B708433C

Abstract

The interactions of polynuclear platinum complexes with human serum albumin were studied. The compounds examined were the “non-covalent” analogs of the trinuclear BBR3464 as well as the dinuclear spermidine-bridged compounds differing in only the presence or absence of a central –NH2+ (BBR3571 and analogs). Thus, closely-related compounds could be compared. Evidence for pre-association, presumably through electrostatic and hydrogen-bonding, was obtained from fluorescence and circular dichroism spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). In the case of those compounds containing Pt-Cl bonds, further reaction took place presumably through displacement by sulfur nucleophiles. The implications for protein pre-association and plasma stability of polynuclear platinum compounds are discussed.

Graphical abstract: Pre-association of polynuclear platinum anticancer agents on a protein, human serum albumin. Implications for drug design
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